Bredemolic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bredemolic acid can be synthesized from oleanolic acid through a series of chemical reactions. The process typically involves hydroxylation at specific positions on the oleanolic acid molecule. One common method includes the use of reagents such as osmium tetroxide for dihydroxylation, followed by oxidative cleavage and subsequent reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as certain plant species that are rich in triterpenoids. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can yield various derivatives, depending on the specific conditions and reagents used.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive triterpenoids.
Biology: Bredemolic acid has shown significant anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Its antidiabetic properties have been explored, particularly in the context of improving glucose utilization and reducing oxidative stress in diabetic models
Industry: this compound is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Bredemolic acid exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
Antidiabetic Effects: It improves insulin sensitivity and glucose uptake in cells, which helps in managing blood sugar levels.
Comparison with Similar Compounds
Bredemolic acid is similar to other triterpenoids such as maslinic acid and oleanolic acid. it is unique due to its specific hydroxylation pattern, which imparts distinct biological activities:
Maslinic Acid: Known for its anti-cancer and anti-inflammatory properties, maslinic acid differs in its hydroxylation and methylation patterns.
Oleanolic Acid: While oleanolic acid shares a similar backbone, this compound has additional hydroxyl groups that enhance its biological activity
Properties
IUPAC Name |
10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKJHQSJHYOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863386 |
Source
|
Record name | 2,3-Dihydroxyolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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